![molecular formula C19H14N2O2 B1274979 5-甲基-3,6-二苯基异恶唑并[4,5-c]吡啶-4(5H)-酮 CAS No. 60986-80-3](/img/structure/B1274979.png)

5-甲基-3,6-二苯基异恶唑并[4,5-c]吡啶-4(5H)-酮

描述

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDPI) is a heterocyclic compound with a wide range of applications in the field of organic chemistry. MDPI is a highly versatile molecule, which has been used in the synthesis of several organic compounds. It has been used as a precursor in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and isoxazoles. MDPI is also widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

科学研究应用

药理学特征

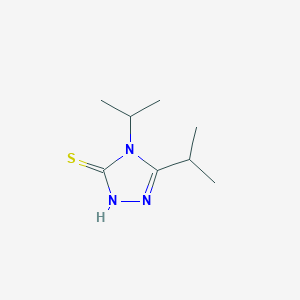

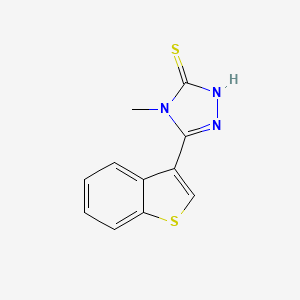

5-甲基-3,6-二苯基异恶唑并[4,5-c]吡啶-4(5H)-酮 (MDIP) 已在作为代谢型谷氨酸受体 (mGluR) 7 拮抗剂的新型异恶唑并吡啶酮衍生物的背景下进行药理学表征。MDIP 通过随机筛选被发现,并在各种细胞分析中表现出显着的抑制作用。它已被研究其在调节表达 mGluR7 的细胞系中细胞内钙动员和 cAMP 积累中的作用。这项研究表明,MDIP 及其衍生物可以用作变构拮抗剂,有可能阐明 mGluR7 在中枢神经系统功能中的作用 (Suzuki 等人,2007 年)。

抗病毒活性

还对与 MDIP 在结构上相似的衍生物的抗病毒活性进行了研究。虽然没有直接研究 MDIP,但对 3-甲基-1,5-二苯基-1H-吡唑的研究已证明对单纯疱疹病毒具有显着的抗病毒特性。这项研究提供了对 MDIP 相关化合物的潜在抗病毒应用的见解 (Tantawy 等人,2012 年)。

抗炎和抗氧化活性

对与 MDIP 化学相关的噻唑并[4,5-b]吡啶的研究表明,这些化合物具有抗炎和抗氧化活性。这些发现对于了解 MDIP 及其类似物的更广泛的治疗潜力非常重要 (Chaban 等人,2019 年)。

抗癌和抗 5-脂氧合酶剂

对与 MDIP 在结构上相似的吡唑并嘧啶衍生物的研究揭示了它们作为抗癌和抗 5-脂氧合酶剂的潜力。这些研究有助于了解 MDIP 衍生物在癌症治疗和炎症管理中可能发挥的作用 (Rahmouni 等人,2016 年)。

属性

IUPAC Name |

5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNDUGHNYMJGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401226 | |

| Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one | |

CAS RN |

60986-80-3 | |

| Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) interact with its target, the metabotropic glutamate receptor 7 (mGluR7), and what are the downstream effects of this interaction?

A1: MDIP acts as an allosteric antagonist of mGluR7. [] This means it binds to a site on the receptor different from the site where the natural ligand, glutamate, binds. Binding of MDIP prevents the receptor from being activated by glutamate. [] This antagonism was demonstrated by MDIP's ability to inhibit the effects of the mGluR7 agonist, L-AP4 (l-(+)-2-amino-4-phosphonobutyric acid), in various cellular assays. [] For example, MDIP inhibited L-AP4-induced intracellular calcium mobilization and reversed L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7. []

Q2: What is the relationship between the structure of MDIP and its activity on mGluR7?

A2: While the provided research primarily focuses on the pharmacological characterization of MDIP, it also explores the structure-activity relationship (SAR) by introducing a chemically modified derivative, MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one). [] MMPIP demonstrated higher potency than MDIP in some assays, suggesting that modifications to the phenyl ring of MDIP can influence its interaction with mGluR7 and its antagonistic activity. [] Further research exploring a wider range of MDIP analogs could provide a more comprehensive understanding of the structural features essential for its mGluR7 antagonism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)